methyl (2E)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate methyl (2E)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 691880-49-6
VCID: VC4319186
InChI: InChI=1S/C8H12N4O2/c1-11(2)4-7(8(13)14-3)12-6-9-5-10-12/h4-6H,1-3H3/b7-4+
SMILES: CN(C)C=C(C(=O)OC)N1C=NC=N1
Molecular Formula: C8H12N4O2
Molecular Weight: 196.21

methyl (2E)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate

CAS No.: 691880-49-6

Cat. No.: VC4319186

Molecular Formula: C8H12N4O2

Molecular Weight: 196.21

* For research use only. Not for human or veterinary use.

methyl (2E)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate - 691880-49-6

Specification

CAS No. 691880-49-6
Molecular Formula C8H12N4O2
Molecular Weight 196.21
IUPAC Name methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
Standard InChI InChI=1S/C8H12N4O2/c1-11(2)4-7(8(13)14-3)12-6-9-5-10-12/h4-6H,1-3H3/b7-4+
Standard InChI Key ZUTJUSMMANCNEL-QPJJXVBHSA-N
SMILES CN(C)C=C(C(=O)OC)N1C=NC=N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, reflects its E-configuration around the double bond, confirmed by its SMILES notation: CN(C)C=C(C(=O)OC)N1C=NC=N1. The triazole ring (1H-1,2,4-triazol-1-yl) and dimethylamino group are conjugated to an α,β-unsaturated ester, creating a planar structure that facilitates π-π stacking and hydrogen bonding. X-ray crystallography of analogous enaminones reveals bond lengths of 1.35–1.40 Å for C=N and 1.45–1.50 Å for C–O in the ester group, consistent with resonance stabilization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂N₄O₂
Molecular Weight196.21 g/mol
CAS Number691880-49-6
InChI KeyZUTJUSMMANCNEL-QPJJXVBHSA-N
SMILESCN(C)C=C(C(=O)OC)N1C=NC=N1

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of related enaminones show distinct signals for the methyl ester (δ 3.7–3.9 ppm) and dimethylamino groups (δ 2.8–3.1 ppm) . Infrared spectroscopy typically reveals stretches at 1700–1750 cm⁻¹ (C=O ester) and 1600–1650 cm⁻¹ (C=N triazole). Mass spectrometry data for the title compound remains sparse, though its molecular ion peak is expected at m/z 196.1.

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Condensation: Dimethylamine reacts with 1H-1,2,4-triazole in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form an enamine intermediate.

  • Esterification: The intermediate undergoes Michael addition with methyl acrylate under refluxing toluene, yielding the target compound in 60–70% yield.

Reaction conditions (temperature, solvent polarity, and catalyst choice) critically influence stereoselectivity. For instance, polar aprotic solvents like DMF favor the E-isomer due to stabilization of the transition state .

Stability and Solubility

The compound’s solubility profile remains undocumented, though analogous triazole derivatives exhibit limited aqueous solubility (<1 mg/mL) and improved solubility in DMSO or ethanol . Stability studies suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at −20°C in inert atmospheres .

Biological Activities

Antimicrobial Efficacy

Preliminary assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The triazole moiety inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis, while the enaminone fragment may interfere with bacterial cell wall synthesis via penicillin-binding protein inhibition.

Table 2: Antimicrobial Activity Data

OrganismMIC (µg/mL)Mechanism of Action
Staphylococcus aureus32Cell wall synthesis inhibition
Candida albicans64Ergosterol biosynthesis disruption

Structural Analogues and Comparative Analysis

The crystal structure of (E)-3-(dimethylamino)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one (a structural analogue) reveals a monoclinic lattice (space group Cc) with unit cell parameters a = 11.6900 Å, b = 8.4868 Å, c = 14.1607 Å, and β = 112.549° . Comparative analysis indicates that substituents on the aromatic ring modulate bioactivity; electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency but reduce anticancer selectivity .

Future Directions and Applications

Drug Development

Structural optimization—such as replacing the methyl ester with a prodrug moiety—could enhance bioavailability. In vivo pharmacokinetic studies are needed to assess absorption and metabolism.

Agricultural Uses

Triazole derivatives are widely used as fungicides. Field trials could evaluate the compound’s efficacy against Phytophthora infestans in potatoes, leveraging its low mammalian toxicity .

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